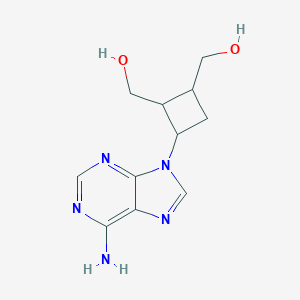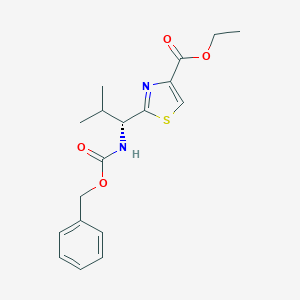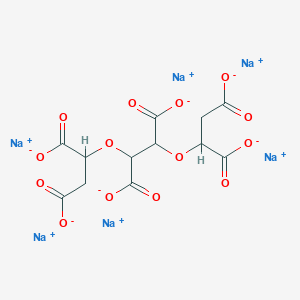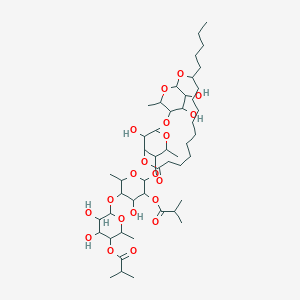
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 is a peptide that has been studied extensively for its potential therapeutic applications. This peptide has been found to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and cancer cells, leading to cell death. In addition, it may also work by inhibiting inflammatory mediators and reducing inflammation.
Biochemical and Physiological Effects:
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 has been found to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial, anticancer, and anti-inflammatory effects, as mentioned above. In addition, it has been found to have antioxidant activity and may be useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. In addition, it has been found to have anticancer and anti-inflammatory activity, making it a potential therapeutic agent for these diseases. However, one of the limitations of using H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.
Zukünftige Richtungen
There are several future directions for research on H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2. One direction is to further investigate its mechanism of action and identify the specific targets of the peptide. Another direction is to optimize its synthesis and develop more efficient methods for large-scale production. In addition, further studies are needed to determine its potential toxicity and to develop strategies to minimize toxicity. Finally, clinical trials are needed to determine its efficacy and safety in humans.
Synthesemethoden
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of peptides in solution. Both methods have been used successfully to synthesize H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2.
Wissenschaftliche Forschungsanwendungen
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 has been studied extensively for its potential therapeutic applications. It has been found to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, it has been found to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Furthermore, it has been found to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
125139-68-6 |
|---|---|
Produktname |
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 |
Molekularformel |
C108H161N39O21S4 |
Molekulargewicht |
2470 g/mol |
IUPAC-Name |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24,39-tris(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C108H161N39O21S4/c1-57(2)85-102(168)146-83-56-172-171-54-81(144-93(159)75(47-59-27-33-63(148)34-28-59)132-84(151)52-131-88(154)70(23-12-42-126-105(116)117)135-94(160)77(141-101(83)167)48-60-29-35-64(149)36-30-60)99(165)140-78(49-61-31-37-65(150)38-32-61)96(162)137-73(25-14-44-128-107(120)121)89(155)136-71(21-8-9-39-109)91(157)143-80(98(164)133-69(86(111)152)22-11-41-125-104(114)115)53-169-170-55-82(100(166)139-76(46-58-16-4-3-5-17-58)95(161)138-74(92(158)147-85)26-15-45-129-108(122)123)145-97(163)79(50-62-51-130-68-20-7-6-18-66(62)68)142-90(156)72(24-13-43-127-106(118)119)134-87(153)67(110)19-10-40-124-103(112)113/h3-7,16-18,20,27-38,51,57,67,69-83,85,130,148-150H,8-15,19,21-26,39-50,52-56,109-110H2,1-2H3,(H2,111,152)(H,131,154)(H,132,151)(H,133,164)(H,134,153)(H,135,160)(H,136,155)(H,137,162)(H,138,161)(H,139,166)(H,140,165)(H,141,167)(H,142,156)(H,143,157)(H,144,159)(H,145,163)(H,146,168)(H,147,158)(H4,112,113,124)(H4,114,115,125)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1 |
InChI-Schlüssel |
WISHQAFOFDHCQA-MTHDQZMLSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
SMILES |
CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
Kanonische SMILES |
CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
Sequenz |
RRWCFRVCYRGYCYRKCR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)
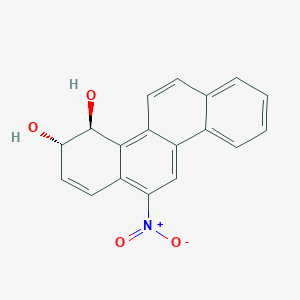
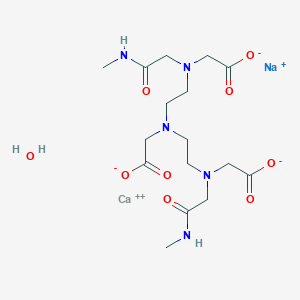
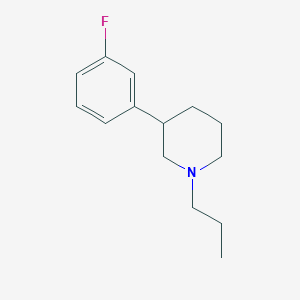
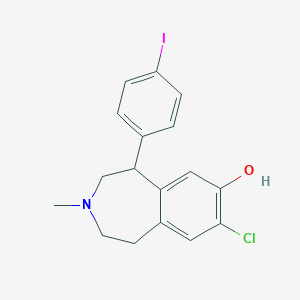
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
